Ortho-Methyl Substitution on the Aryloxy Group Confers Distinct Lipophilicity and Hydrogen Bonding Profile Relative to Unsubstituted Phenoxy Analogs
The o-tolyloxy moiety introduces a calculated XLogP3-AA of 1.9, which is approximately 0.4–0.6 log units higher than the unsubstituted phenoxy analog (2-phenoxy-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone; estimated XLogP3 ~1.3–1.5 based on fragment contribution methods) [1]. The target compound possesses 5 hydrogen bond acceptors (3 from oxadiazole, 1 from carbonyl, 1 from ether oxygen) and 0 hydrogen bond donors, distinguishing it from analogs bearing hydroxyl or amine substituents on the phenyl ring, which introduce H-bond donor capacity and alter solubility and permeability profiles [1]. This specific H-bond donor/acceptor ratio of 0:5 is relatively uncommon among commercially available pyrrolidine-oxadiazole building blocks, which frequently carry amide NH or hydroxyl groups.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | Unsubstituted phenoxy analog: estimated XLogP3 ~1.3–1.5; Ethoxy analog (CAS 2034319-93-0): XLogP3 ~0.8–1.0 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 vs phenoxy analog; ΔXLogP3 ≈ +0.9 to +1.1 vs ethoxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
The 0 H-bond donor count eliminates a source of pharmacokinetic variability, while the elevated lipophilicity may enhance membrane permeability relative to more polar analogs—critical for applications where passive diffusion across biological membranes is required.
- [1] PubChem Compound Summary CID 119102321: 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone. Computed Properties section. National Center for Biotechnology Information. Accessed May 2026. View Source
